Pt(ii) meso-tetra (4-carboxyphenyl) porphine

Catalog No.
S3458084
CAS No.
94288-45-6
M.F
C48H28N4O8Pt
M. Wt
983.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pt(ii) meso-tetra (4-carboxyphenyl) porphine

CAS Number

94288-45-6

Product Name

Pt(ii) meso-tetra (4-carboxyphenyl) porphine

IUPAC Name

platinum(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid

Molecular Formula

C48H28N4O8Pt

Molecular Weight

983.8 g/mol

InChI

InChI=1S/C48H30N4O8.Pt/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2

InChI Key

NRXFLRJMHNYICF-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Pt+2]

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Pt+2]

Metal-Organic Frameworks (MOFs):

Pt(II) meso-Tetra (4-Carboxyphenyl) Porphine (TCPP) is a valuable building block for constructing Metal-Organic Frameworks (MOFs) due to its four carboxy groups that facilitate strong binding with metal ions. Research has shown that TCPP can be used to synthesize zirconium-based MOFs exhibiting fluorescence sensing capabilities for specific ions like Cd(II) and Br⁻.

Sensors:

Beyond MOFs, TCPP's unique properties make it suitable for developing various types of sensors. Researchers have employed TCPP to create light-addressable potentiometric sensors for detecting DNA methylation, offering a promising tool for epigenetic studies.

Cellular Targeting:

Studies have revealed that TCPP can bind to CD320, a cellular receptor crucial for cobalamin/transcobalamin II uptake in cancer cells. This finding suggests the potential of TCPP-based strategies for targeted cancer therapies or drug delivery applications.

Supramolecular Assemblies:

TCPP's ability to form well-defined structures has led to its application in creating supramolecular assemblies. Researchers have combined TCPP with other porphyrins to construct ordered arrays on surfaces like Au(111), paving the way for potential applications in various fields, including electronics and catalysis.

Pt(II) meso-tetra (4-carboxyphenyl) porphine is a synthetic compound belonging to the class of porphyrins, which are known for their complex structure and diverse chemical properties. This compound features a platinum(II) metal center coordinated to a porphyrin framework that includes four carboxyphenyl substituents. Its molecular formula is C48H28N4O8PtC_{48}H_{28}N_{4}O_{8}Pt, with a molecular weight of approximately 980.83 g/mol . The presence of carboxy groups enhances its solubility and facilitates interactions with various metal ions, making it a valuable building block for constructing metal-organic frameworks and sensors .

, including:

  • Coordination with Metal Ions: The carboxylic acid groups can chelate with different metal ions, forming stable complexes that are useful in sensing applications.
  • Photophysical Reactions: Upon exposure to light, this compound can participate in electron transfer processes, which are significant in photodynamic therapy and sensor applications.
  • Oxidation Reactions: The porphyrin core can be oxidized under certain conditions, potentially altering its photophysical properties and reactivity.

Research indicates that Pt(II) meso-tetra (4-carboxyphenyl) porphine exhibits notable biological activities. It has been studied for its potential in targeted cancer therapies due to its ability to bind to cellular receptors involved in nutrient uptake, such as CD320, which is critical for cobalamin (vitamin B12) transport in cancer cells. Additionally, its photodynamic properties make it a candidate for use in phototherapy, where it can generate reactive oxygen species upon light activation, leading to cell death in malignant tissues.

The synthesis of Pt(II) meso-tetra (4-carboxyphenyl) porphine typically involves the following steps:

  • Formation of the Porphyrin Core: A mixture of pyrrole and an appropriate aromatic aldehyde is reacted under acidic conditions to form the porphyrin structure.
  • Metalation: The resulting free-base porphyrin is treated with a platinum(II) salt (e.g., platinum(II) chloride) to introduce the platinum center into the porphyrin ring.
  • Functionalization: The carboxyphenyl groups are introduced during the initial synthesis or through post-synthetic modification to enhance solubility and binding properties.

Pt(II) meso-tetra (4-carboxyphenyl) porphine has a wide range of applications:

  • Metal-Organic Frameworks: It serves as a building block for creating porous materials with applications in gas storage and separation.
  • Sensors: Its ability to bind selectively to various ions makes it suitable for developing sensors for environmental monitoring and biomedical applications.
  • Photodynamic Therapy: Its photophysical properties allow it to be used in cancer treatment modalities that utilize light activation to induce cytotoxic effects on tumor cells .

Studies have demonstrated that Pt(II) meso-tetra (4-carboxyphenyl) porphine interacts effectively with various biological molecules and metal ions. For instance, its binding affinity to CD320 suggests potential uses in drug delivery systems targeting cancer cells. Additionally, it has been utilized in light-addressable potentiometric sensors for detecting DNA methylation, showcasing its versatility in biochemical sensing applications .

Several compounds share structural similarities with Pt(II) meso-tetra (4-carboxyphenyl) porphine, including:

Compound NameMolecular FormulaNotable Features
Meso-Tetra(4-carboxyphenyl)porphineC48H30N4O8C_{48}H_{30}N_{4}O_{8}Free-base form without metal center; used in sensors
Palladium(II) meso-tetra(4-carboxyphenyl)porphineC48H28N4O8PdC_{48}H_{28}N_{4}O_{8}PdSimilar coordination chemistry; used in catalysis
Nickel(II) meso-tetra(4-carboxyphenyl)porphineC48H28N4O8NiC_{48}H_{28}N_{4}O_{8}NiSelective sensor for nickel ions

Uniqueness

Pt(II) meso-tetra (4-carboxyphenyl) porphine is unique due to its platinum center, which imparts distinct electronic properties compared to other metal derivatives. This characteristic enhances its stability and reactivity in biological systems, making it particularly suitable for applications in targeted therapies and advanced sensing technologies .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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